2'-O-Acetyl adenosine-5-diphosphoribose
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Overview
Description
2’-O-Acetyl adenosine-5-diphosphoribose is a compound belonging to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl adenosine-5-diphosphoribose typically involves the protection of hydroxyl groups, followed by selective cleavage and phosphitylation. One common method includes the use of a dilute pyridine solution and iodine to promote metaphosphate formation, followed by intramolecular cyclization to generate the pyrophosphate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2’-O-Acetyl adenosine-5-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphorylated derivatives, while reduction reactions could produce dephosphorylated analogs .
Scientific Research Applications
2’-O-Acetyl adenosine-5-diphosphoribose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of calcium ion channels.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by activating specific enzymes and ion channels. For instance, it activates NAD-dependent protein deacylase sirtuin-5, which contributes to the regulation of blood ammonia levels during prolonged fasting. This activation occurs through the desuccinylation and deglutarylation of CPS1, thereby increasing CPS1 activity in response to elevated NAD levels .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5-diphosphoribose: A closely related compound that also activates TRPM2 channels but with different efficacy and potency.
2’-Deoxyadenosine 5-diphosphoribose: Another similar compound that acts as a superagonist for TRPM2 channels, inducing higher whole-cell currents at saturation.
Uniqueness
2’-O-Acetyl adenosine-5-diphosphoribose is unique due to its specific acetylation at the 2’ position, which can influence its interaction with enzymes and receptors, potentially leading to distinct biological effects compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C17H25N5O15P2 |
---|---|
Molecular Weight |
601.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17+/m1/s1 |
InChI Key |
BFNOPXRXIQJDHO-DLFWLGJNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origin of Product |
United States |
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